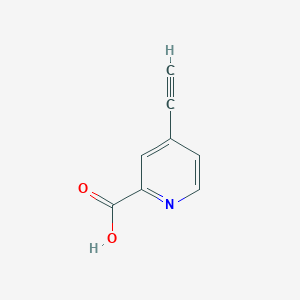

4-Ethynylpyridine-2-carboxylic acid

Description

4-Ethynylpyridine-2-carboxylic acid (C₈H₅NO₂, MW 147.13 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and an ethynyl (–C≡CH) group at position 4 . The ethynyl moiety confers reactivity for alkyne-specific transformations, such as click chemistry or palladium-catalyzed couplings, while the carboxylic acid group enables further functionalization (e.g., amidation, salt formation). This dual functionality makes it a versatile building block in pharmaceutical and materials science research.

Properties

IUPAC Name |

4-ethynylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERKUWQAWMMGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethynylpyridine-2-carboxylic acid can be achieved through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 4-bromo-2-pyridinecarboxylic acid is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). After the coupling reaction, the trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired product .

Chemical Reactions Analysis

4-Ethynylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde under specific conditions.

Reduction: The compound can be reduced to form 4-ethylpyridine-2-carboxylic acid using hydrogenation reactions.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in the inhibition of enzyme activity or the modulation of signaling pathways, making the compound useful in the study of biochemical processes .

Comparison with Similar Compounds

Table 1: Key Comparative Data

*Calculated based on atomic masses.

Physicochemical Properties

- Acidity : The carboxylic acid group in all compounds confers acidity (pKa ~2–5), but electron-withdrawing substituents (e.g., Cl in 3,6-dichloropyridine-2-carboxylic acid) lower pKa values, enhancing deprotonation .

- Solubility : Ethyl esters (e.g., Ethyl 2-hydroxypyrimidine-4-carboxylate) exhibit higher lipophilicity than free acids, favoring membrane permeability .

- Thermal Stability : Ethynyl groups are stable under inert conditions but reactive in the presence of Cu(I) or Pd catalysts .

Biological Activity

4-Ethynylpyridine-2-carboxylic acid (EPCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of EPCA, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of EPCA typically involves the functionalization of pyridine derivatives. Various methods have been explored, including:

- Sonogashira Coupling : A common method for introducing ethynyl groups onto pyridine rings.

- Carboxylation Reactions : Utilizing carbon dioxide or other carboxylating agents to introduce the carboxylic acid functionality.

These synthetic routes allow for the modification of the pyridine structure, potentially enhancing biological activity.

Anticancer Activity

EPCA has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that:

- Cell Viability : EPCA reduced cell viability in a dose-dependent manner.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Apoptotic Markers |

|---|---|---|

| A549 | 15 | ↑ Caspase-3 |

| MCF-7 | 12 | ↑ PARP Cleavage |

Antimicrobial Activity

EPCA has also demonstrated antimicrobial properties. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens were determined, showing significant activity against resistant strains.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Case Studies

- Case Study on Lung Cancer : A study involving EPCA as a treatment for lung cancer demonstrated a significant reduction in tumor size in xenograft models. The treated group showed a 50% decrease in tumor volume compared to controls after four weeks of treatment.

- Antimicrobial Efficacy Against MDR Strains : In a clinical setting, EPCA was tested against multidrug-resistant strains of Pseudomonas aeruginosa. Results indicated that EPCA could effectively inhibit these strains at concentrations that were non-toxic to human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.